![molecular formula C10H16FNO2 B12630796 Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 919286-50-3](/img/structure/B12630796.png)
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound that features a fluorine atom and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo[3.3.1]nonane core can be synthesized through a series of cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium iodide or potassium thiocyanate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its ability to interact with biological targets.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Agrochemicals: Investigated for use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
- Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
- 3-Azabicyclo[3.3.1]nonane Derivatives
Uniqueness: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
919286-50-3 |
|---|---|
Formule moléculaire |
C10H16FNO2 |
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-14-10(13)12-8-3-2-4-9(12)6-7(11)5-8/h7-9H,2-6H2,1H3 |
Clé InChI |
ZMDLFRZZMSXKHE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C2CCCC1CC(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
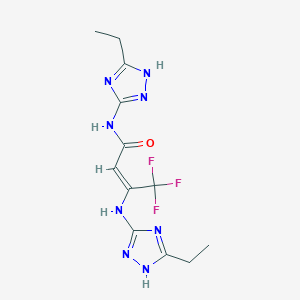
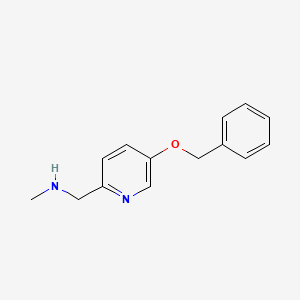
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
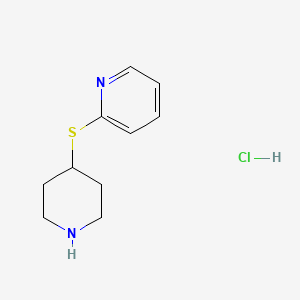

![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
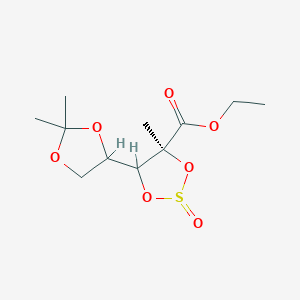
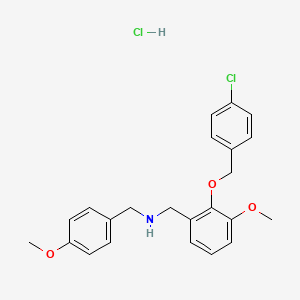
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
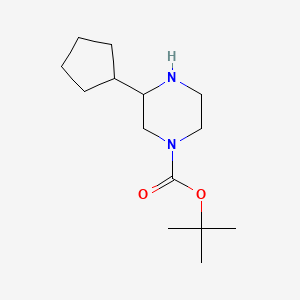
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
